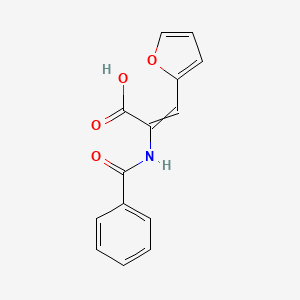

![molecular formula C15H16N2O2S B1331732 2-氨基-N-(4-甲氧基苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺 CAS No. 321529-87-7](/img/structure/B1331732.png)

2-氨基-N-(4-甲氧基苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

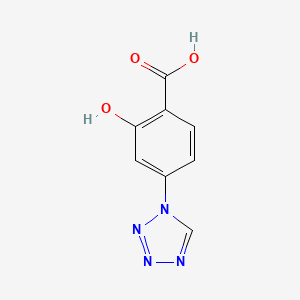

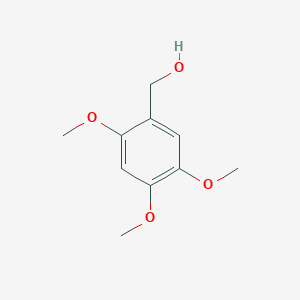

The compound 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical entity that appears to be a derivative of thiophene-based structures. Thiophene derivatives are known for their wide range of biological activities, which makes them of interest in pharmaceutical research. Although the specific compound is not directly mentioned in the provided papers, the studies do discuss related thiophene derivatives and their synthesis, which can provide insights into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related 2-amino-5-carboxamide thiazole derivatives is described in the first paper, where a solid-phase approach is utilized. The process begins with reductive amination of a 4-formyl-3-methoxy phenoxy resin, followed by dehydrative cyclization of thiourea intermediate resin using α-bromoketone in DMF. The final step involves cleaving the 2-amino-5-carboxamide thiazole resin from the polymer support using a TFA and DCM cocktail . This method could potentially be adapted for the synthesis of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis . These techniques help confirm the identity and purity of the synthesized compounds. The presence of the amino group and the carboxamide moiety in the compound suggests potential sites for further chemical modifications, which could be explored to enhance the compound's pharmacological properties.

Chemical Reactions Analysis

The second paper discusses the Mannich reaction involving a 2-thioxonicotinamide derivative, leading to the formation of tetraazatricyclo tridec-2-ene-9-carboxamides . Although this reaction does not directly pertain to the compound , it highlights the reactivity of similar heterocyclic compounds under Mannich reaction conditions. This information could be useful when considering the chemical reactivity of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of primary amines and aldehydes.

Physical and Chemical Properties Analysis

The physicochemical properties of the synthesized 2-amino-5-carboxamide thiazole derivatives were calculated to show potential for reasonable oral bioavailability, as determined by Lipinski's Rule . This suggests that the compound of interest may also possess favorable drug-like properties, provided it shares structural similarities with the studied derivatives. Additionally, the acute toxicity and pharmacological activities of novel thiophene derivatives were assessed, indicating high activity in antiarrhythmic, serotonin antagonist, and antianxiety assays . These findings could be indicative of the potential therapeutic applications of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

科学研究应用

抗炎和抗氧化特性

2-氨基-N-(3-氯苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺(一种密切相关的化合物)已被研究其抗炎和抗氧化活性。这些活性分别与布洛芬和抗坏血酸相当 (Kumar, Anupama, & Khan, 2008).

抗菌和抗真菌活性

噻吩-3-甲酰胺衍生物,包括与本化合物在结构上相似的衍生物,已显示出显着的抗菌和抗真菌活性。其中包括两个通过其分子构象展示这些特性的特定衍生物 (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

合成和生物学评估

从 2-氨基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺开始的类似噻吩衍生物的合成过程已导致具有潜在生物学应用的化合物。这些衍生物通过各种化学反应已针对不同的生物活性进行了评估 (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).

合成中的光谱线性

已经探索了 (E)-2-(取代的亚苄基氨基)-N-(3-氯-4-氟苯基)-六氢-2H-环戊[b]噻吩-3-甲酰胺衍生物的合成。该过程涉及微波辐射和催化,揭示了这些化合物的谱学性质,这可能与本化合物有关 (Thirunarayanan & Sekar, 2013).

对癌细胞的细胞毒性

与本化合物相关的 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺已被合成并评估了其对艾氏腹水癌 (EAC) 细胞的细胞毒活性,证明了在癌症研究中的潜在应用 (Hassan, Hafez, & Osman, 2014).

抗生素和抗菌药物合成

噻吩-2-甲酰胺衍生物的合成,包括它们作为抗革兰氏阳性菌和革兰氏阴性菌抗生素的生物活性,表明本化合物有可能在该领域得到探索 (Ahmed, 2007).

抗惊厥活性和计算机模拟研究

对结构相似的 2-氨基噻吩的席夫碱的研究已经证明了抗惊厥活性。这些研究包括计算机模拟性质,这可能与理解本化合物潜在应用有关 (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

未来方向

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

属性

IUPAC Name |

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-19-10-7-5-9(6-8-10)17-15(18)13-11-3-2-4-12(11)20-14(13)16/h5-8H,2-4,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNAYJJPTCRZFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

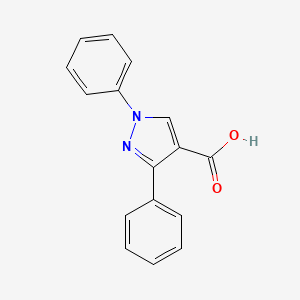

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

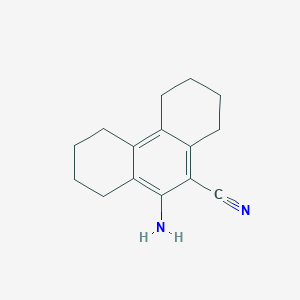

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

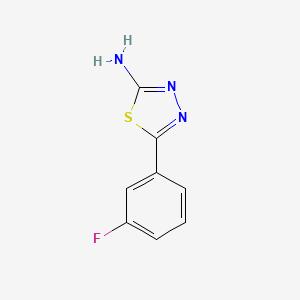

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)